Phentetramine

Description

Phentetramine (chemical name: 3,4-dimethyl-N-ethylphenethylamine) is a synthetic phenethylamine derivative with stimulant properties. Its molecular formula is C₁₂H₁₉N, and it has a CAS Registry Number of 63493-28-7 . Structurally, it features a phenethylamine backbone substituted with methyl groups at positions 3 and 4, and an ethylamine side chain. This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), contributing to its anorectic and psychostimulant effects . It has been investigated for weight management and attention disorders, though its regulatory status remains under review in many jurisdictions .

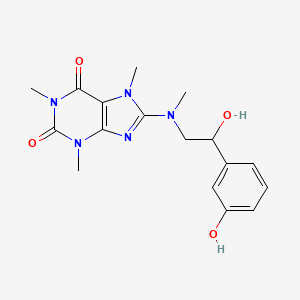

Structure

3D Structure

Properties

CAS No. |

40914-99-6 |

|---|---|

Molecular Formula |

C17H21N5O4 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C17H21N5O4/c1-19(9-12(24)10-6-5-7-11(23)8-10)16-18-14-13(20(16)2)15(25)22(4)17(26)21(14)3/h5-8,12,23-24H,9H2,1-4H3 |

InChI Key |

DGXRPIJZPGBJPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1N(C)CC(C3=CC(=CC=C3)O)O)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of phentetramine involves several steps. One method starts with dimethylbenzyl carbinol as a raw material. This compound is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for a reaction, and then water is added until the mixture becomes turbid. An alkali solution is used to adjust the pH value to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The this compound hydrochloride is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain this compound free alkali .

Chemical Reactions Analysis

Phentetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid and acetic acid leads to the formation of N-(1,1-dimethyl-phenethyl) acetamide .

Scientific Research Applications

Phentetramine has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Industry: This compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of phentetramine involves its interaction with the sympathetic nervous system. It acts as a sympathomimetic amine, stimulating the release of catecholamines such as norepinephrine, dopamine, and epinephrine. This leads to increased activity in the nervous system, resulting in effects such as appetite suppression and increased fat breakdown . The precise molecular targets and pathways involved include the activation of adrenergic receptors and inhibition of catecholamine reuptake .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Insights :

- Unlike Pyrimethamine, which contains a heterocyclic ring, this compound retains a simpler phenethylamine scaffold, favoring NDRI activity over antiparasitic effects .

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacological Profile Comparison

Key Insights :

- This compound’s shorter half-life compared to Phentermine may reduce accumulation-related toxicity .

Analytical and Spectral Data

Analytical differentiation relies on spectral techniques. Evidence from NMR, IR, and mass spectrometry highlights distinct profiles:

Table 3: Spectral Data Comparison

Key Insights :

- This compound’s aromatic proton shifts (δ 7.25) differ from Pyrimethamine’s dichlorophenyl signals (δ 8.10), aiding structural identification .

- IR spectra distinguish this compound’s aliphatic C-H stretches (2950 cm⁻¹) from Pyrimethamine’s C=N bonds (1680 cm⁻¹) .

Regulatory and Clinical Considerations

This compound’s regulatory status is less established compared to its analogs. For example:

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Phentetramine, and how are they experimentally validated?

- Methodological Answer : Mechanistic studies typically employ in vitro assays (e.g., receptor-binding assays, enzyme inhibition tests) and in vivo models (e.g., rodent behavioral studies). For this compound, validation requires dose-response experiments, control comparisons, and replication across independent labs. Use standardized protocols from pharmaceutical guidelines (e.g., ICH S7A for safety pharmacology) to ensure reproducibility .

Q. What standardized experimental models are used to assess this compound’s efficacy in metabolic regulation?

- Methodological Answer : Preclinical studies often utilize high-fat diet-induced obesity models in rodents, with endpoints like glucose tolerance tests and lipid profiling. Ensure alignment with OECD guidelines for animal studies, including sample size calculations (power analysis) and blinding to reduce bias .

Q. How do researchers address variability in this compound’s bioavailability across different populations?

- Methodological Answer : Pharmacokinetic (PK) studies should stratify participants by age, sex, and metabolic phenotype. Use crossover designs or population PK modeling to account for inter-individual variability. Analytical methods like LC-MS/MS must meet EMA sensitivity thresholds (e.g., LOQ ≤ 10% of the acceptable intake limit) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to identify confounding variables, such as differences in dosing regimens or analytical methodologies. Use meta-regression to assess the impact of study design on outcomes. Critical evaluation of raw data (e.g., via shared repositories) is encouraged to verify reproducibility .

Q. What novel methodologies improve the detection of this compound metabolites in complex biological matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry enhances metabolite identification. Validate methods using spiked matrix samples and cross-reference with synthetic standards. Adhere to ICH M10 guidelines for bioanalytical method validation, including stability testing under varying storage conditions .

Q. How should researchers design studies to investigate this compound’s long-term safety in chronic use?

- Methodological Answer : Longitudinal cohort studies with endpoints like organ histopathology and biomarker panels (e.g., liver enzymes, renal function) are critical. Incorporate interim analyses to monitor adverse events. Use adaptive trial designs to modify protocols based on emerging data, ensuring compliance with ethical review boards .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Mixed-effects models or Bayesian hierarchical models account for population heterogeneity. Sensitivity analyses should test assumptions (e.g., normality of residuals). Report confidence intervals rather than p-values to avoid overinterpretation of "significance" .

Data Contradiction and Synthesis

Q. How can conflicting results from in vitro versus in vivo studies of this compound be reconciled?

- Methodological Answer : Apply the "principal contradiction" framework: identify the dominant factor (e.g., bioavailability limitations in vivo) driving discrepancies. Validate hypotheses using ex vivo models (e.g., perfused organs) or physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies mitigate bias in meta-analyses of this compound’s therapeutic effects?

- Methodological Answer : Use tools like ROBINS-I to assess risk of bias in non-randomized studies. Perform funnel plots and Egger’s regression to detect publication bias. Include gray literature and preprints to reduce the "file drawer" effect .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.